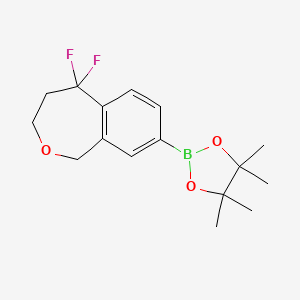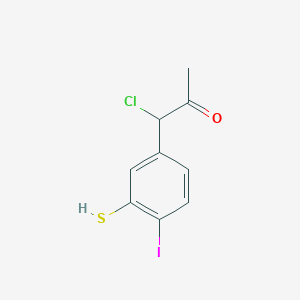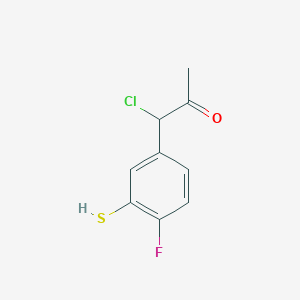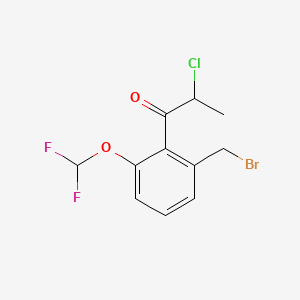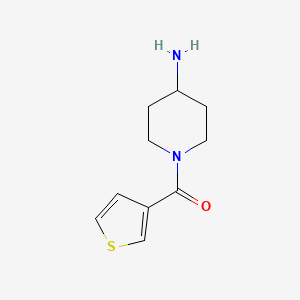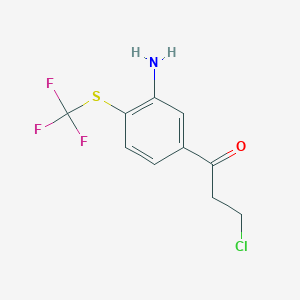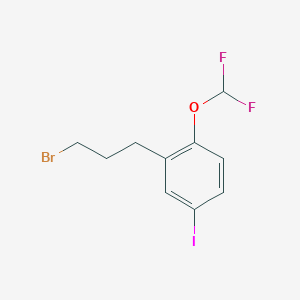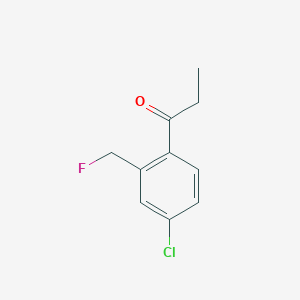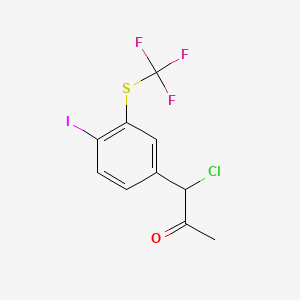
1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IOS. This compound is characterized by the presence of a chloro group, an iodo group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is a complex molecule that finds applications in various fields of scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-iodo-3-(trifluoromethylthio)benzene with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propan-2-one moiety. Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the ketone group to a carboxylic acid.
Reduction Reactions: Reduction of the ketone group can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated and trifluoromethylthio-substituted phenyl groups on biological systems.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be utilized in the development of specialty chemicals and materials, including agrochemicals and advanced polymers.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new bonds and products. In biological systems, the presence of halogen and trifluoromethylthio groups can influence the compound’s interaction with enzymes and receptors, potentially affecting molecular pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(4-iodo-3-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with different positions of the iodo and trifluoromethylthio groups on the phenyl ring.
1-Chloro-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one: Another isomer with variations in the positions of the substituents.
Propriétés
Formule moléculaire |
C10H7ClF3IOS |
|---|---|
Poids moléculaire |
394.58 g/mol |
Nom IUPAC |
1-chloro-1-[4-iodo-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-4,9H,1H3 |
Clé InChI |
IEAWBYSQMVTHIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=C(C=C1)I)SC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






